5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazoline core with an azepine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives, including this compound, have shown promise in various assays for their potential anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the azepine ring may enhance its binding affinity to biological targets.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with various enzymes and receptors, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Future Directions
Quinazoline and quinazolinone derivatives have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on the synthesis and biological activities investigations of quinazoline and quinazolinone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Azepine Ring Formation: The azepine ring is introduced via a cyclization reaction involving appropriate diamines and aldehydes.
Final Coupling: The final step involves coupling the quinazoline-azepine intermediate with 3-methylbenzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells. The azepine ring may further enhance its binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Azepine Derivatives: Compounds like clozapine, an antipsychotic medication, which also features an azepine ring.
Uniqueness
What sets 5-methyl-N-(3-methylbenzyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide apart is its combined quinazoline and azepine structure. This dual-ring system may offer enhanced biological activity and specificity compared to compounds with only one of these rings. Its unique structure allows for diverse functionalizations, making it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-N-[(3-methylphenyl)methyl]-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-6-8-17(13-16)15-24-22(27)18-10-11-19-20(14-18)25(2)21-9-4-3-5-12-26(21)23(19)28/h6-8,10-11,13-14,21H,3-5,9,12,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUXPWFYAYJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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